Product packaging for Ac-VDVAD-pNA (trifluoroacetate salt)(Cat. No.:)

Ac-VDVAD-pNA (trifluoroacetate salt)

Cat. No.: B10796979
M. Wt: 793.7 g/mol
InChI Key: GBBBMAYPADJDNR-RJOXADQZSA-N
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Description

Significance of Peptidic Substrates in Enzyme Characterization

Enzymes are highly specific catalysts, and understanding their function is intrinsically linked to identifying the molecules they act upon, their substrates. byjus.com Peptidic substrates are short, synthetic chains of amino acids that mimic the natural cleavage sites of proteases, a class of enzymes that break down proteins. siriusgenomics.com These synthetic molecules are instrumental in characterizing the activity and specificity of proteases for several reasons:

Specificity Determination: By creating various peptide sequences, researchers can pinpoint the precise amino acid motifs that a particular protease recognizes and cleaves. nih.gov This is fundamental to understanding the enzyme's biological role.

Kinetic Analysis: Peptidic substrates allow for the detailed study of enzyme kinetics, providing data on how efficiently an enzyme binds to and processes its substrate. siriusgenomics.com

Assay Development: The incorporation of reporter molecules, such as the p-nitroaniline (pNA) in Ac-VDVAD-pNA, enables the development of straightforward and quantifiable assays to measure enzyme activity. siriusgenomics.comnih.gov These assays are essential for screening potential enzyme inhibitors or activators, which can have therapeutic applications.

The use of peptidic substrates has revolutionized the study of proteases, providing a powerful and adaptable tool for dissecting their complex functions within the cell. nih.gov

Historical Development and Context of Chromogenic Caspase Substrates

The discovery of caspases as key mediators of apoptosis, or programmed cell death, in the 1990s spurred the need for tools to study their activity. researchgate.netnih.gov Early research focused on identifying the specific amino acid sequences cleaved by different caspases. This led to the development of synthetic peptidic substrates.

The breakthrough came with the attachment of a chromogenic or fluorogenic reporter group to the peptide sequence. researchgate.net In the case of chromogenic substrates like Ac-VDVAD-pNA, the peptide is linked to p-nitroaniline. cephamls.com When the caspase cleaves the peptide bond, the pNA is released, resulting in a measurable color change. cephamls.com This innovation provided a simple, continuous, and quantitative method to monitor caspase activity in real-time.

The development of a library of such substrates, each with a different peptide sequence preferred by a specific caspase, allowed for the differentiation of individual caspase activities within a complex cellular environment. For instance, while Ac-VDVAD-pNA is primarily used for caspase-2, other substrates like Ac-DEVD-pNA are employed to measure the activity of caspase-3. tribioscience.com

However, it is important to note that while Ac-VDVAD-pNA is a valuable tool, studies have shown that it can also be cleaved by other caspases, such as caspase-3, albeit with different efficiencies. nih.govnih.gov This highlights the ongoing need for the development of even more specific substrates to fully unravel the distinct roles of each caspase. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42F3N7O14 B10796979 Ac-VDVAD-pNA (trifluoroacetate salt)

Properties

Molecular Formula

C31H42F3N7O14

Molecular Weight

793.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H41N7O12.C2HF3O2/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48;3-2(4,5)1(6)7/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41);(H,6,7)/t15-,19-,20-,23-,24-;/m0./s1

InChI Key

GBBBMAYPADJDNR-RJOXADQZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Recognition and Enzymatic Hydrolysis by Ac Vdvad Pna

Substrate Specificity and Selectivity Profiling of Ac-VDVAD-pNA

The interaction between a protease and its substrate is a highly specific process governed by the amino acid sequence of the substrate and the structural characteristics of the enzyme's active site. The profiling of Ac-VDVAD-pNA reveals a targeted, albeit not entirely exclusive, relationship with caspase-2.

Ac-VDVAD-pNA is widely recognized as a substrate for caspase-2. tribioscience.comcephamls.com Research has established that caspase-2 exhibits a unique preference for a pentapeptide sequence for efficient cleavage, unlike other caspases that typically recognize tetrapeptide motifs. nih.govnih.gov The VDVAD sequence fulfills this requirement, making it an optimal recognition sequence for caspase-2. nih.gov The catalytic efficiency of caspase-2 towards substrates containing the VDVAD sequence is significantly higher—by 10 to 40-fold—compared to its cleavage of corresponding tetrapeptide substrates. nih.gov This enhanced efficiency underscores the importance of the fifth amino acid (P5 Valine) in the interaction with the caspase-2 active site. nih.govnih.gov

While Ac-VDVAD-pNA is a preferred substrate for caspase-2, it is not entirely exclusive. A significant challenge in designing caspase-2-specific reagents is the overlapping substrate specificity with other caspases, particularly the executioner caspases-3 and -7. nih.govfrontiersin.org The substrate recognition motifs of caspase-2 and caspase-3 share similarities, leading to cross-reactivity. nih.govfrontiersin.org

Kinetic studies have demonstrated that while caspase-2 cleaves Ac-VDVAD-AFC (a fluorogenic analogue) efficiently, caspase-3 can also process this substrate, albeit with a lower efficiency. nih.gov Conversely, the classic caspase-3 substrate, Ac-DEVD-AFC, is cleaved more efficiently by caspase-3 than by caspase-2. nih.gov This overlap highlights the promiscuity among caspases and the need for careful interpretation of results when using these substrates in complex biological mixtures like cell lysates. nih.govnih.gov For instance, caspase-7 has also been shown to exhibit activity towards the VDVAD sequence. nih.gov

SubstrateEnzymeCleavage Efficiency (kcat/KM)
Ac-VDVAD-AFCCaspase-2Higher Efficiency
Ac-VDVAD-AFCCaspase-3Lower Efficiency
Ac-DEVD-AFCCaspase-2Lower Efficiency
Ac-DEVD-AFCCaspase-3Higher Efficiency
Ac-VDTTD-AFCCaspase-2~4x more efficient than Ac-VDVAD
Ac-VDTTD-AFCCaspase-3~1.7x more efficient than Ac-VDVAD

Comparative cleavage efficiencies of various peptide substrates by Caspase-2 and Caspase-3, based on data from kinetic studies. nih.gov

The efficiency and specificity of substrate cleavage by caspases are dictated by the interactions between the substrate's amino acid residues (denoted Pn...P2-P1-P1'-P2'...) and the corresponding binding pockets (Sn...S2-S1-S1'-S2'...) in the enzyme's active site. nih.gov

P1 Aspartic Acid : All caspases exhibit a stringent requirement for an Aspartic Acid (Asp) residue at the P1 position, which binds to a highly conserved, positively charged S1 pocket in the enzyme. nih.govcore.ac.uk

P4 Position : The P4 residue is a key determinant of specificity among different caspases. nih.gov For caspase-2 and caspase-3, a hydrophilic Asp residue is often preferred in the S4 pocket. nih.gov

P2 and P3 Positions : The S2 and S3 pockets also contribute to selectivity. The S2 pocket of caspase-3, for example, is a nonpolar pocket that prefers small hydrophobic residues. core.ac.uk The Val (P3) and Ala (P2) in the Ac-VDVAD-pNA sequence fit into these respective pockets.

P5 Position : A unique feature of caspase-2 is its preference for an occupied S5 binding subsite, which significantly enhances catalytic efficiency. nih.govnih.govnih.gov The P5 Valine in the VDVAD sequence interacts with a hydrophobic S5 site formed by residues such as Phe250 and Phe252 in the enzyme. core.ac.uk This requirement for a five-amino-acid motif is a distinguishing feature of caspase-2. nih.gov

P1' Position : The residue immediately following the cleavage site, at the P1' position, also influences catalysis. Studies on executioner caspases suggest a preference for small side chains at the P1' position. biorxiv.org

Mechanistic Aspects of Ac-VDVAD-pNA Cleavage by Caspases

The cleavage of Ac-VDVAD-pNA is a multi-step enzymatic process involving precise molecular interactions and a well-defined catalytic mechanism.

The binding of the VDVAD sequence to the caspase active site occurs in a cleft formed by several loops on the enzyme's surface. nih.gov The substrate binds in an extended conformation, allowing for specific interactions between its side chains and the enzyme's binding pockets. nih.gov

Structural studies of caspase-2 in complex with a peptide inhibitor analogue (VDVAD-CHO) reveal key interactions. nih.govnih.gov The P1 Asp residue forms strong electrostatic interactions with arginine residues in the deep S1 pocket. The subsequent P2, P3, P4, and P5 residues fit into their corresponding subsites (S2-S5). The interaction of the P5 Valine is stabilized by key residues like Thr-380 and Tyr-420, which are critical for P5 recognition and contribute to the high catalytic efficiency. nih.govresearchgate.net Upon substrate binding, induced-fit conformational changes can occur, such as shifts in surface loops, to properly orient the substrate for catalysis. core.ac.uk

Caspases are cysteine proteases that employ a catalytic dyad, typically consisting of a Cysteine and a Histidine residue, in their active site to perform hydrolysis. nih.gov The cleavage of Ac-VDVAD-pNA follows this canonical mechanism:

Nucleophilic Attack : The process begins with the deprotonation of the catalytic Cysteine's thiol group by the adjacent Histidine residue. This activates the Cysteine, turning it into a potent nucleophile. ebi.ac.uk The activated Cysteine then attacks the carbonyl carbon of the P1 Aspartate residue of the substrate. ebi.ac.uk

Formation of a Tetrahedral Intermediate : This attack results in the formation of a short-lived, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds from backbone amide groups in the enzyme's "oxyanion hole". ebi.ac.uk

Peptide Bond Cleavage : The intermediate collapses, leading to the cleavage of the peptide bond between the P1 Aspartate and the p-nitroanilide (pNA) group. The leaving group, pNA, is protonated by the Histidine residue. ebi.ac.uk

Release of Chromophore and Deacylation : The release of the pNA molecule, which is yellow and absorbs light at 405 nm, allows for the colorimetric quantification of enzyme activity. cephamls.comresearchgate.netnih.gov The enzyme is left transiently linked to the rest of the peptide via a thioester bond. This acyl-enzyme intermediate is then hydrolyzed by a water molecule, which is activated by the Histidine residue, releasing the Ac-VDVAD peptide and regenerating the free, active enzyme for another catalytic cycle. ebi.ac.uk

Methodological Applications of Ac Vdvad Pna in Enzymology and Cell Biology

Spectrophotometric Assays for Protease Activity Quantification.nih.govnih.govpnas.org

Spectrophotometric assays utilizing Ac-VDVAD-pNA are a cornerstone for quantifying the activity of specific proteases, most notably caspase-2. medchemexpress.comcephamls.com This method offers a straightforward and reliable means to measure enzyme activity in both purified enzyme preparations and complex biological samples like cell lysates. nih.govsigmaaldrich.com

Principles of p-nitroaniline (pNA) Release and Colorimetric Detection.nih.govsigmaaldrich.com

The fundamental principle of this assay lies in the enzymatic cleavage of the substrate. The protease, recognizing the VDVAD sequence, hydrolyzes the peptide bond between the aspartate (D) residue and the p-nitroaniline (pNA) molecule. nih.govnih.gov In its uncleaved, peptide-bound form, pNA is colorless. However, upon cleavage and release, the free pNA molecule imparts a distinct yellow color to the solution. elabscience.com

This color change is quantifiable using a spectrophotometer. Free pNA exhibits a strong absorbance of light at a wavelength of 405 nm. sigmaaldrich.comsigmaaldrich.com Therefore, the rate of increase in absorbance at this wavelength is directly proportional to the rate of pNA release, which in turn reflects the activity of the protease in the sample. sigmaaldrich.comelabscience.com The concentration of the liberated pNA can be precisely determined from the absorbance values, often by comparison to a standard curve generated with known concentrations of pNA. sigmaaldrich.comsigmaaldrich.com This allows for the calculation of the enzyme's specific activity.

Enzyme Kinetic Characterization Utilizing Ac-VDVAD-pNA.sigmaaldrich.comnih.govresearchgate.netnih.govsigmaaldrich.com

Ac-VDVAD-pNA is an invaluable tool for the detailed kinetic characterization of proteases, particularly caspases. medchemexpress.comcephamls.com By systematically varying the substrate concentration and measuring the initial reaction velocities, researchers can determine fundamental kinetic parameters that describe the enzyme's efficiency and its affinity for the substrate.

The data obtained from these experiments are typically plotted as reaction velocity versus substrate concentration, which often yields a hyperbolic curve characteristic of Michaelis-Menten kinetics. From this curve, two key parameters can be derived:

Vmax (Maximal Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the concentration of active enzyme.

Km (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vmax. Km is an inverse measure of the enzyme's affinity for the substrate; a lower Km value indicates a higher affinity.

Determination of Michaelis-Menten Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ)

Ac-VDVAD-pNA is instrumental in characterizing the kinetic properties of caspases, particularly caspase-2 and caspase-3. The determination of Michaelis-Menten parameters such as Kₘ (Michaelis constant), Vₘₐₓ (maximum reaction velocity), and k꜀ₐₜ (catalytic constant or turnover number) provides fundamental insights into the enzyme's substrate affinity and catalytic efficiency.

To determine these parameters, experiments are typically conducted by incubating a fixed concentration of purified recombinant caspase with varying concentrations of the Ac-VDVAD-pNA substrate. The initial rate of pNA release is measured over time by monitoring the increase in absorbance at 405 nm. nih.gov These initial velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

While the VDVAD sequence was identified as an optimal cleavage site for caspase-2, subsequent research has shown that it is also efficiently cleaved by the executioner caspase, caspase-3. frontiersin.orgacs.org This cross-reactivity is a critical consideration in interpreting experimental results. Kinetic studies using the fluorogenic analogue, Ac-VDVAD-AFC, have provided specific values for caspase-2 and caspase-3, highlighting the differences in their catalytic efficiencies (k꜀ₐₜ/Kₘ). For instance, one study reported a k꜀ₐₜ of 0.60 s⁻¹ and a Kₘ of 25 µM for caspase-2 with Ac-VDVAD-AFC. nih.gov Another study demonstrated that caspase-2 cleaves a VDVAD-based substrate four times more efficiently than caspase-3. frontiersin.org The kinetic importance of the P5 valine residue has also been established, with studies showing that caspase-3 hydrolyzes Ac-VDVAD-pNA more efficiently than the corresponding tetrapeptide substrate, Ac-DVAD-pNA. nih.gov

Table 1: Comparative Kinetic Efficiency (k꜀ₐₜ/Kₘ) of Caspases with VDVAD-based Substrates

Enzyme Substrate k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) Relative Efficiency vs. Caspase-3 Reference
Caspase-2 Ac-VDVAD-AFC 24,000 ~4x higher nih.govfrontiersin.org
Caspase-3 Ac-VDVAD-AFC 6,000 1x (baseline) frontiersin.org
Caspase-3 Ac-VDVAD-pNA - 37% (relative to Ac-DEVD-pNA) nih.gov

Note: This table is compiled from data using both fluorogenic (AFC) and chromogenic (pNA) substrates and serves for comparative illustration. Absolute values can vary based on assay conditions.

Evaluation of Protease Inhibitor Potency (Kᵢ Determination)

Ac-VDVAD-pNA is a standard substrate for evaluating the potency of caspase inhibitors. The inhibition constant (Kᵢ) is a measure of an inhibitor's affinity for an enzyme and is determined through competitive inhibition assays. In this setup, the inhibitor competes with the Ac-VDVAD-pNA substrate for binding to the active site of the caspase.

The experimental procedure involves measuring the rate of Ac-VDVAD-pNA hydrolysis by a fixed concentration of caspase in the presence of various concentrations of the inhibitor. The resulting data are analyzed using methods like the Dixon plot or by fitting to the Morrison equation for tight-binding inhibitors to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the Kₘ of the substrate.

This methodology has been applied to characterize various caspase inhibitors. For example, peptide aldehydes based on the VDVAD sequence, such as Ac-VDVAD-CHO, have been evaluated for their inhibitory activity against both caspase-2 and caspase-3. nih.gov Such studies are crucial for developing selective inhibitors that can distinguish between different caspase isoforms, which is essential for dissecting their specific biological roles. frontiersin.org The cross-reactivity of the VDVAD sequence means that inhibitors developed from this template must be carefully profiled against a panel of caspases. frontiersin.org

Application in Cell-Free Systems for Biochemical Investigations

Cell-free systems, such as cellular lysates and reconstituted enzymatic pathways, are powerful tools for studying caspase activation cascades under controlled, in vitro conditions. Ac-VDVAD-pNA is frequently used in these systems to monitor the activity of specific caspases.

Preparation and Use of Cellular Lysates for Caspase Activity Assays

Measuring caspase activity in lysates from cells that have been induced to undergo apoptosis is a common method to investigate cell death pathways. The use of Ac-VDVAD-pNA in these assays allows for the specific detection of caspase-2-like activity.

The general procedure involves the following steps:

Cell Culture and Treatment: Cells are cultured and treated with an apoptotic stimulus (e.g., etoposide (B1684455), staurosporine).

Cell Lysis: The cells are harvested and lysed using a suitable lysis buffer to release the cytosolic contents, including caspases. The lysate is then centrifuged to remove cellular debris. nih.gov

Protein Quantification: The total protein concentration of the supernatant (cytosolic extract) is determined using a standard method like the Bradford protein assay to ensure equal amounts of protein are used in each assay. nih.gov

Caspase Activity Assay: A known amount of the protein lysate is incubated with Ac-VDVAD-pNA in a reaction buffer, typically in a 96-well plate. nih.gov The plate is incubated at 37°C, and the absorbance at 405 nm is measured over time using a microplate reader. cephamls.comnih.gov

The increase in absorbance is directly proportional to the caspase activity in the lysate. By comparing the activity in treated cells to that in untreated control cells, the fold-increase in caspase activation can be quantified. Given that caspase-3 also cleaves this substrate, parallel assays using a more selective caspase-3 substrate like Ac-DEVD-pNA are often performed to help distinguish the activities. frontiersin.org

Monitoring Caspase Activation in Reconstituted Systems

Ac-VDVAD-pNA is also valuable for monitoring caspase activation in reconstituted biochemical systems. These systems involve purifying individual components of a signaling pathway and combining them in vitro to study the activation mechanism.

A key example is the study of the PIDDosome, the primary activation platform for caspase-2. acs.orgrsc.org The PIDDosome complex consists of the protein PIDD, the adaptor protein RAIDD, and pro-caspase-2. rsc.org Researchers can combine these purified recombinant proteins in a test tube to reconstitute the activation complex. The recruitment of pro-caspase-2 to this platform leads to its dimerization and auto-activation. The resulting enzymatic activity of the newly activated caspase-2 can be continuously monitored by adding Ac-VDVAD-pNA to the reaction and measuring the release of pNA. rsc.org This approach allows for detailed mechanistic studies of caspase activation, independent of the complexities of the cellular environment.

Utility in High-Throughput Screening (HTS) Platforms

The simple, robust, and automatable nature of the colorimetric assay using Ac-VDVAD-pNA makes it highly suitable for high-throughput screening (HTS) applications. HTS allows for the rapid testing of large libraries of chemical compounds to identify potential modulators of caspase activity. nih.govnih.gov

Automation of Enzyme Activity Measurements for Compound Library Screening

In an HTS context, the caspase activity assay is miniaturized and performed in 384- or 1536-well microplates. Robotic liquid handling systems are used to dispense the enzyme (e.g., purified recombinant caspase-2), the Ac-VDVAD-pNA substrate, and individual compounds from a screening library into the wells of the plate.

The screening process is typically automated as follows:

Compound Dispensing: Nanoliter volumes of each test compound dissolved in DMSO are dispensed into the microplate wells.

Enzyme Addition: A solution of purified caspase-2 is added to each well, and the plate is incubated for a short period to allow for any interaction between the enzyme and the compound.

Substrate Addition & Detection: The reaction is initiated by adding Ac-VDVAD-pNA. A kinetic reading is performed using an automated plate reader that measures the absorbance at 405 nm at multiple time points.

Compounds that inhibit caspase-2 activity will show a reduced rate of pNA production compared to control wells (containing only enzyme, substrate, and DMSO). The large datasets generated are analyzed to identify "hits"—compounds that meet a predefined threshold of inhibition. These hits are then subjected to further validation and characterization. The cost of commercially available substrates can be a limiting factor for large-scale screens, leading some laboratories to perform gram-scale solution-phase synthesis of peptide-pNA substrates to make HTS more economical. researchgate.net

Identification and Validation of Novel Caspase Modulators

The chromogenic substrate Ac-VDVAD-pNA (trifluoroacetate salt) serves as a foundational tool in the initial stages of identifying and validating novel modulators of caspase-2. Its utility is centered on a straightforward enzymatic assay where the cleavage of the VDVAD peptide sequence by active caspase-2 releases the chromophore p-nitroanilide (pNA). cephamls.commybiosource.com The rate of pNA release, quantifiable by measuring absorbance at 405 nm, is directly proportional to caspase-2 activity. cephamls.com This principle allows for the screening of chemical libraries to find compounds that either inhibit (decrease pNA release) or activate (increase pNA release) the enzyme.

High-throughput screening (HTS) campaigns can employ this assay to rapidly assess thousands of compounds for their potential to modulate caspase-2 activity. researchgate.netnih.gov In a typical HTS setup, recombinant caspase-2 is incubated with Ac-VDVAD-pNA and individual test compounds from a library. Compounds that significantly alter the rate of pNA formation compared to control wells are flagged as "hits" and selected for further validation.

A significant challenge in using Ac-VDVAD-pNA for identifying specific caspase-2 modulators is its known cross-reactivity with other caspases, particularly caspase-3. Research has shown that caspase-3 can cleave VDVAD-based peptides with kinetics similar to caspase-2, which can confound the interpretation of screening data. nih.govacs.org This lack of specificity necessitates rigorous validation steps to confirm that any identified modulator is selective for caspase-2.

Validation of a potential caspase-2 modulator involves a multi-step process:

Primary Screening: Initial identification of hits using the Ac-VDVAD-pNA assay.

Potency Determination: Hits are re-tested at various concentrations to determine their half-maximal inhibitory concentration (IC₅₀) or activation constant (Kₐ) for caspase-2.

Selectivity Profiling: The validated hits are then tested against a panel of other caspases, especially the closely related executioner caspases-3 and -7, using their respective preferred substrates (e.g., Ac-DEVD-pNA for caspase-3/7). nih.gov This counter-screening is crucial to eliminate promiscuous inhibitors and identify those with a selective profile for caspase-2.

Research Findings in Modulator Development

The VDVAD sequence has served as a critical starting point for the rational design of more potent and selective caspase-2 inhibitors. A key strategy involves modifying the core peptide sequence to enhance interactions with unique features of the caspase-2 active site while reducing affinity for the caspase-3 active site.

One comprehensive study focused on designing novel caspase-2 inhibitors by modifying the pentapeptide aldehyde inhibitor Ac-VDVAD-CHO. acs.orgnih.gov Researchers synthesized a series of inhibitors with substitutions at the P2 and P3 positions and evaluated their inhibitory activity against both caspase-2 and caspase-3. This work highlights the systematic approach to validating novel modulators, moving from a known, non-selective scaffold to compounds with significantly improved selectivity. The findings demonstrated that introducing a positively charged amino acid, such as diaminobutyric acid (Dab), at the P2 position could substantially improve selectivity for caspase-2 over caspase-3. acs.org

The table below presents the IC₅₀ values and selectivity ratios for a selection of these synthesized inhibitors, illustrating the impact of specific amino acid substitutions on potency and selectivity.

CompoundSequenceCaspase-2 IC₅₀ (nM)Caspase-3 IC₅₀ (nM)Selectivity (Casp3 IC₅₀ / Casp2 IC₅₀)
Ac-VDVAD-CHOAc-Val-Asp-Val-Ala-Asp-CHO2.26.53.0
Ac-VDV(Dab)D-CHOAc-Val-Asp-Val-Dab-Asp-CHO2.569.227.7
Ac-VD(Dab)AD-CHOAc-Val-Asp-Dab-Ala-Asp-CHO21.3158.07.4
Ac-VDVKD-CHOAc-Val-Asp-Val-Lys-Asp-CHO14.0172.012.3
Ac-VDKAD-CHOAc-Val-Asp-Lys-Ala-Asp-CHO120.01330.011.1

Data sourced from a 2022 study on the structure-based design of novel caspase-2 inhibitors. acs.org The table shows how substitutions in the P2 and P3 positions of the Ac-VDVAD-CHO scaffold affect inhibitory potency (IC₅₀) and selectivity for caspase-2 over caspase-3.

Further research has also focused on identifying more selective peptide substrates to improve the initial screening process itself. While Ac-VDVAD-pNA is widely used, studies have sought sequences that are more efficiently cleaved by caspase-2 than by caspase-3. One such study identified Ac-VDTTD-AFC as a substrate with better selectivity for caspase-2 compared to the commonly used VDVAD-based reagents. nih.gov

The relative cleavage efficiencies shown in the table below underscore the challenge of specificity with the VDVAD sequence and the improvements offered by newer peptide substrates.

SubstrateRelative Cleavage Efficiency by Caspase-2Relative Cleavage Efficiency by Caspase-3Selectivity for Caspase-2 vs. Caspase-3
Ac-VDVAD-AFC1.01.01.0x
Ac-VDTTD-AFC4.01.72.4x

Data adapted from a 2014 analysis of caspase-2 specificity. nih.gov The fluorogenic substrate Ac-VDVAD-AFC shares the same peptide sequence as Ac-VDVAD-pNA. The data is normalized to the cleavage of Ac-VDVAD-AFC and illustrates the improved selectivity of the Ac-VDTTD-AFC substrate.

Ac Vdvad Pna in Research on Apoptosis and Programmed Cell Death Mechanisms

Assessment of Caspase-2 Activation in Apoptotic Pathways

The cleavage of Ac-VDVAD-pNA serves as a direct measure of caspase-2 activity. cephamls.comtribioscience.com This peptide is designed to mimic the natural cleavage site of caspase-2, and upon cleavage, it releases p-nitroanilide (pNA), a chromophore that can be quantified spectrophotometrically. cephamls.comtribioscience.com This allows researchers to monitor the activation of caspase-2 in response to various cellular signals.

Correlating Ac-VDVAD-pNA Cleavage with Apoptotic Stimuli

A variety of cellular stresses are known to induce apoptosis through the activation of caspase-2. The cleavage of Ac-VDVAD-pNA has been correlated with numerous apoptotic stimuli, providing evidence for the involvement of caspase-2 in these specific cell death pathways.

Apoptotic Stimuli Leading to Caspase-2 Activation:

Apoptotic StimulusCellular ContextKey Findings
DNA Damage Various cell linesGenotoxic agents like etoposide (B1684455) and cisplatin (B142131) activate caspase-2. nih.govnih.gov
Heat Shock Multiple cell typesHeat stress induces caspase-2 activation and subsequent apoptosis. nih.govfrontiersin.org
Endoplasmic Reticulum (ER) Stress Viral InfectionsER stress can trigger caspase-2-dependent apoptosis. nih.govbiologists.com
Cytoskeletal Disruption Cancer cellsDrugs that disrupt microtubules can lead to caspase-2 activation. frontiersin.org
Ceramide T-cell linesCeramide treatment leads to sequential activation of caspase-2 and caspase-8. nih.gov

This table summarizes various stimuli that have been shown to activate caspase-2, often measured by the cleavage of substrates like Ac-VDVAD-pNA.

Investigation of Caspase-2 Role in Apoptotic Execution

While classified as an initiator caspase, the precise role of caspase-2 in the execution of apoptosis is complex and can be context-dependent. frontiersin.orgnih.gov Unlike other initiator caspases, caspase-2 does not always directly activate executioner caspases. nih.gov Instead, its primary apoptotic function often involves the cleavage of specific substrates that amplify the death signal.

One of the most critical downstream targets of caspase-2 is the pro-apoptotic Bcl-2 family protein, Bid. nih.govportlandpress.comnih.gov Cleavage of Bid by caspase-2 generates a truncated form (tBid), which then translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov This event leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the downstream executioner caspases, such as caspase-3 and -7. nih.govportlandpress.com Studies have shown that caspase-2-induced apoptosis can be blocked by the anti-apoptotic protein Bcl-2, which prevents MOMP, highlighting the importance of the mitochondrial pathway in caspase-2-mediated cell death. nih.govnih.gov

Elucidation of Upstream Signaling Cascades Converging on Caspase-2

Understanding the molecular events that precede caspase-2 activation is crucial for a complete picture of its role in apoptosis. Research has identified several key signaling pathways and regulatory mechanisms that control the activation of this enigmatic caspase.

Analyzing Molecular Events Leading to Caspase-2 Activation

The activation of caspase-2 is a tightly regulated process that often involves the formation of a large protein complex known as the PIDDosome. frontiersin.orgbiologists.commdpi.com This complex assembles in response to cellular stress, particularly DNA damage. biologists.compnas.org

Components of the PIDDosome Complex:

ComponentFunction
PIDD1 A p53-inducible protein that acts as a scaffold for the complex. nih.govfrontiersin.org
RAIDD An adaptor protein that links PIDD1 to procaspase-2. nih.govfrontiersin.org
Procaspase-2 The inactive zymogen of caspase-2, which is brought into close proximity for auto-activation. frontiersin.org

This table outlines the core components of the PIDDosome, a key activation platform for caspase-2.

Upon genotoxic stress, the tumor suppressor protein p53 can induce the expression of PIDD1. pnas.org The subsequent assembly of the PIDDosome facilitates the dimerization and auto-activation of procaspase-2. frontiersin.org However, it is important to note that caspase-2 activation can also occur independently of the PIDDosome, suggesting the existence of alternative activation mechanisms. biologists.com For instance, in response to certain stimuli like ceramide or etoposide, caspase-2 activation has been shown to occur upstream of caspase-8 activation. nih.gov

Regulatory Mechanisms Governing Caspase-2 Activity during Apoptosis

The activity of caspase-2 is not solely dependent on its activation; it is also subject to various regulatory mechanisms that can fine-tune its function. Phosphorylation is one such mechanism that can suppress caspase-2 activation. nih.gov For example, in Xenopus oocytes, phosphorylation of caspase-2 at a specific site inhibits its activity. nih.gov

Furthermore, the subcellular localization of caspase-2 plays a role in its regulation. Procaspase-2 can translocate from the nucleus to the cytoplasm in response to apoptotic stimuli, where it can then participate in the apoptotic cascade. nih.gov The interplay between these activating and inhibitory signals determines the ultimate fate of the cell.

Comparative Studies of Caspase Substrate Usage in Apoptosis Research

The study of caspase substrates is essential for understanding the specific roles of individual caspases in apoptosis. While Ac-VDVAD-pNA is a valuable tool for measuring caspase-2 activity, it is not entirely specific, as other caspases, such as caspase-3, can also cleave this substrate, albeit less efficiently. nih.gov

Recent advances in proteomics have enabled large-scale identification of caspase substrates, revealing that different caspases have distinct but sometimes overlapping substrate specificities. pnas.orgbohrium.com These studies have shown that the collection of cleaved proteins can vary dramatically depending on the cell type and the specific apoptotic stimulus. pnas.org

For example, while the DEVD motif is predominantly associated with executioner caspases like caspase-3, caspase-2 exhibits a preference for substrates with the VDVAD sequence. tribioscience.comnih.gov However, comparative studies have highlighted the need for more selective substrates to accurately dissect the individual contributions of different caspases to the apoptotic process. The development of novel substrates, such as Ac-VDTTD-AFC, has shown improved selectivity for caspase-2 over caspase-3, offering a more precise tool for future research. nih.gov

The ongoing identification and characterization of caspase substrates will continue to provide valuable insights into the complex and multifaceted roles of caspases in both apoptotic and non-apoptotic cellular processes. nih.govbohrium.com

Advanced Research Perspectives and Future Directions in Ac Vdvad Pna Utilization

Integration with Complementary Biochemical and Molecular Biology Techniques

To overcome the limitations of a single substrate, researchers are increasingly integrating Ac-VDVAD-pNA-based assays with a suite of other biochemical and molecular biology methods. This combinatorial strategy allows for a more robust and nuanced understanding of caspase activity and function.

The characterization of protease specificity is a complex task, as evidenced by the overlapping activities of different caspases. While Ac-VDVAD-pNA is useful for assaying purified caspase-2, its utility in complex mixtures like cell lysates is limited due to cleavage by other caspases, notably caspase-3. nih.govgoogle.com To achieve a comprehensive understanding, researchers employ Ac-VDVAD-pNA in conjunction with broader profiling techniques.

One such powerful approach is the use of positional scanning substrate libraries (PS-SCL). nih.gov These libraries consist of a multitude of peptide substrates where one position is fixed with a specific amino acid, and the others contain a mixture. By measuring the cleavage of all substrates in the library, a detailed specificity profile for a given protease can be generated. nih.gov For instance, a study might use Ac-VDVAD-pNA to initially identify caspase-2 activity, followed by PS-SCL to fully delineate its substrate preferences and compare them to other active caspases in a sample. nih.govthermofisher.com

Furthermore, microarray techniques have been adapted for protease substrate profiling. In this method, libraries of potential substrates are attached to a solid surface, allowing for high-throughput screening of protease activity with minimal amounts of enzyme and substrate. nih.gov Combining data from a simple colorimetric assay using Ac-VDVAD-pNA with a high-throughput microarray analysis can rapidly advance the characterization of caspase-2 and the identification of its optimal cleavage sequences.

Given the documented cross-reactivity of Ac-VDVAD-pNA, particularly with caspase-3, orthogonal validation is critical to definitively attribute biological activity to caspase-2. nih.govsemanticscholar.orgresearchgate.net An initial positive result from an Ac-VDVAD-pNA assay should be considered provisional until confirmed by one or more independent methods.

A primary validation strategy is the parallel use of more selective substrates. For example, an experiment could simultaneously measure the cleavage of Ac-VDVAD-pNA (caspase-2 preferential) and Ac-DEVD-pNA or its fluorogenic counterpart Ac-DEVD-AFC (caspase-3 preferential). nih.govsemanticscholar.orgimrpress.comoup.comkarger.com This allows for a ratiometric analysis that can help distinguish the relative contributions of caspase-2 and caspase-3 to the observed proteolytic activity.

Another crucial validation method is immunoblotting (Western blotting) to detect the cleavage of endogenous protein substrates. Caspase-2 has several known protein targets, including Golgin-160 and Bid, although these can also be cleaved by other caspases like caspase-8. nih.govsemanticscholar.orgresearchgate.net Therefore, observing the cleavage of a specific protein in a cellular context provides stronger, more biologically relevant evidence of caspase activation than a peptide substrate assay alone.

Finally, genetic approaches provide the highest level of certainty. Using cells or animal models where the caspase-2 gene has been knocked out or its expression silenced (e.g., via siRNA or shRNA) allows researchers to directly test whether the cleavage of Ac-VDVAD-pNA is dependent on the presence of caspase-2. If the signal is abolished or significantly reduced in the absence of caspase-2, it provides definitive evidence for its role.

Design and Synthesis of Modified Ac-VDVAD-pNA Analogs for Enhanced Research Tools

The limitations of Ac-VDVAD-pNA have spurred significant efforts in medicinal chemistry and molecular biology to engineer superior research tools. These endeavors focus on modifying the VDVAD peptide sequence or replacing the p-nitroaniline (pNA) reporter group to enhance sensitivity, specificity, and applicability in diverse experimental systems. nih.govnih.govsemanticscholar.orgacs.org

A significant advancement over chromogenic substrates like Ac-VDVAD-pNA is the development of fluorogenic analogs. These substrates replace the pNA group with a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), creating compounds like Ac-VDVAD-AMC and Ac-VDVAD-AFC. nih.govgoogle.comjustia.com Upon cleavage, the fluorophore is released from the quenching effect of the peptide backbone, resulting in a measurable increase in fluorescence. These assays are generally more sensitive than colorimetric ones, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. nih.gov

Another sophisticated approach is the design of Förster Resonance Energy Transfer (FRET) probes. nih.gov A FRET probe consists of a donor fluorophore and an acceptor (quencher) molecule linked by the caspase substrate sequence (e.g., VDVAD). In the intact probe, the donor's emission energy is absorbed by the acceptor, resulting in low fluorescence. When a caspase cleaves the peptide linker, the donor and acceptor are separated, disrupting FRET and leading to a strong increase in the donor's fluorescence. nih.gov FRET probes are particularly valuable for imaging caspase activity in living cells and for developing multiplex assays to monitor several proteases simultaneously. nih.gov

Probe TypeReporter GroupDetection MethodKey Advantage
Chromogenicp-Nitroaniline (pNA)Spectrophotometry (Absorbance)Simplicity, cost-effective
FluorogenicAMC, AFCFluorometry (Fluorescence)Higher sensitivity than pNA
FRET-BasedDonor/Acceptor Pair (e.g., CFP/YFP)Ratiometric FluorometryReal-time analysis in live cells

The most significant challenge with Ac-VDVAD-pNA is its lack of absolute specificity for caspase-2. nih.govresearchgate.net Research has confirmed that caspase-3 can cleave VDVAD-containing peptides with similar efficiency, confounding data interpretation. nih.govsemanticscholar.org This has driven the rational design of new peptide sequences with improved selectivity.

A notable success in this area is the development of the substrate Ac-VDTTD-AFC. Through a yeast-based screening system to define the minimal substrate specificity of caspase-2, researchers identified the VDTTD sequence as being more selectively cleaved by caspase-2 than by caspase-3. nih.govsemanticscholar.org Kinetic analysis demonstrated that Ac-VDTTD-AFC is a significantly more selective tool for monitoring caspase-2 activity compared to the traditional Ac-VDVAD-AFC. nih.gov

Structure-based design has also been employed, particularly for developing inhibitors which can inform substrate design. By analyzing the crystal structures of caspases, researchers identified key differences in the substrate-binding pockets (S-sites) of caspase-2 and caspase-3. researchgate.netacs.orgpdbj.org For example, modifying the amino acid at the P2 or P3 position of the VDVAD sequence can exploit these differences to enhance binding to caspase-2 while reducing affinity for caspase-3. acs.org This knowledge can be translated from inhibitors (e.g., Ac-VDVAD-CHO) to substrates, leading to the creation of highly specific probes for dissecting the unique biological roles of caspase-2. researchgate.netacs.org

Comparative Kinetics of Caspase-2 Substrates

Substrate Target Caspase Non-Target Caspase Selectivity Advantage Reference
Ac-VDVAD-pNA/AFC Caspase-2 Caspase-3 (similar efficiency) Low nih.govsemanticscholar.org

Methodological Challenges and Considerations in Ac-VDVAD-pNA Application

The effective use of Ac-VDVAD-pNA requires a clear understanding of its inherent limitations. The primary challenge, as extensively discussed, is the overlapping substrate specificity among caspases. nih.govnih.gov In any system where multiple caspases may be active, such as in apoptotic cell lysates, attributing the cleavage of Ac-VDVAD-pNA solely to caspase-2 is problematic. nih.govgoogle.com This necessitates careful experimental design, including the use of purified enzymes when possible or the inclusion of multiple controls, such as selective inhibitors and substrates for other caspases. nih.govnih.gov

Another key consideration is the structural basis for caspase-2's substrate preference. Studies have revealed that caspase-2 has a strong requirement for a pentapeptide substrate, meaning it recognizes residues at the P5 position (the Valine in VDVAD). nih.govacs.orgpdbj.org Its activity on shorter tetrapeptide substrates is very low. nih.gov This is a critical distinction from other caspases, like caspase-3, which efficiently cleave tetrapeptides (e.g., DEVD). Therefore, when designing experiments or interpreting results, it is crucial to use the appropriate length of peptide substrate to ensure meaningful data regarding caspase-2 activity. The kinetic importance of this P5 residue has been confirmed in studies comparing the hydrolysis rates of pentapeptides versus tetrapeptides. nih.govresearchgate.netpdbj.org

Potential for Non-Specific or Non-Enzymatic Hydrolysis

A critical consideration in the use of Ac-VDVAD-pNA is the potential for hydrolysis that is not mediated by the target enzyme, caspase-2. This can arise from two distinct sources: non-specific enzymatic cleavage and non-enzymatic chemical breakdown.

Non-Specific Enzymatic Hydrolysis: The most significant challenge in utilizing Ac-VDVAD-pNA is its cross-reactivity with other proteases, particularly other members of the caspase family. Early peptide library studies identified the VDVAD sequence as an efficient substrate for caspase-2; however, it is also effectively cleaved by executioner caspases, such as caspase-3 and caspase-7. frontiersin.org This substrate overlap presents a considerable challenge for interpreting data from complex biological samples like cell lysates, where multiple caspases may be active simultaneously. nih.gov For instance, studies have shown that the VDVAD sequence is efficiently hydrolyzed by caspases-3 and -7, which can impede its application in biological systems where these other caspases are active. nih.gov This lack of absolute specificity means that an increase in p-nitroaniline (pNA) release from Ac-VDVAD-pNA cannot be unequivocally attributed to caspase-2 activity alone without further controls.

Non-Enzymatic Hydrolysis: In contrast to enzymatic cross-reactivity, the non-enzymatic hydrolysis of the p-nitroanilide bond itself is generally low under standard assay conditions. The amide linkage to pNA is chemically stable and has been shown to resist cleavage under various acidic and basic conditions used during peptide synthesis. maastrichtuniversity.nl However, it is a general best practice to avoid long-term storage of aqueous solutions of peptide-pNA substrates, as they can gradually hydrolyze upon prolonged exposure to water. bio-rad.com For the typical duration of an enzyme kinetic assay, spontaneous, non-enzymatic release of pNA is considered minimal and is usually accounted for by subtracting the background absorbance from a control sample containing no enzyme.

Mitigation of Interference from Endogenous Cellular Components

When measuring caspase-2 activity in cell lysates or tissue homogenates, various endogenous components can interfere with the assay's accuracy. The primary source of interference is the presence of other proteases that can cleave Ac-VDVAD-pNA, as discussed above.

Several strategies can be employed to mitigate this interference and enhance the specificity of the assay:

Use of Specific Caspase Inhibitors: A common and effective method is to perform the assay in the presence of inhibitors specific to the potentially interfering caspases. For example, to isolate caspase-2 activity, the assay can be run in parallel with a sample pre-incubated with a potent caspase-3/7 inhibitor, such as Ac-DEVD-CHO. The difference in activity between the inhibited and uninhibited samples provides a more accurate measure of caspase-2-specific cleavage. This approach helps to dissect the contribution of individual caspases to the total substrate turnover. nih.govthermofisher.com

Development of More Selective Substrates: The limitations of Ac-VDVAD-pNA have spurred research into developing substrates with higher selectivity for caspase-2. By performing in-depth analyses of caspase specificity profiles using techniques like HyCoSuL (Hyorid Combinatorial Substrate Library), researchers have identified novel peptide sequences that are more selectively cleaved by caspase-2 compared to other caspases. nih.gov The development of these next-generation substrates is crucial for distinguishing caspase-2 activity within the complex cellular environment.

Immunocapture of Target Caspase: Prior to the activity assay, specific antibodies can be used to immunoprecipitate caspase-2 from the cell lysate. The activity of the captured enzyme can then be measured using Ac-VDVAD-pNA, physically removing other interfering proteases from the reaction.

Advanced Proteomic Approaches: Techniques such as N-terminomics can be used to identify the landscape of protein substrates cleaved by specific caspases within a cell lysate. nih.gov While not a direct mitigation strategy for a plate-reader assay, this approach provides a global view of caspase activity and can confirm which proteases are responsible for cleavage events, validating data obtained from simpler substrate assays.

Future Avenues for Basic Scientific Inquiry using Ac-VDVAD-pNA

Despite its limitations, Ac-VDVAD-pNA remains a valuable reagent. Its use, particularly when coupled with advanced techniques, continues to open new doors in basic science.

Deeper Insights into Protease-Substrate Interactions through Structural Biology

The interaction between Ac-VDVAD-pNA and caspase-2 has been a subject of intense structural biology research, providing profound insights into the basis of enzyme specificity. Caspase-2 is unique among caspases in its preference for a pentapeptide substrate (P5 to P1 residues) rather than the typical tetrapeptide recognized by other caspases. nih.govnih.govpnas.org

Crystal structures of caspase-2 in complex with a peptide aldehyde inhibitor analog, Ac-VDVAD-CHO, have been instrumental in elucidating the molecular basis for this specificity. nih.govnih.gov These studies revealed a distinct S5 binding pocket that accommodates the P5 valine residue of the substrate.

Table 1: Key Residues in Caspase-2 S5 Pocket for P5 Substrate Recognition
Caspase-2 ResidueInteraction with P5 ValineSignificance
Thr-380Forms hydrogen bonds with the inhibitor backbone and the side chain oxygen.Mutation to Alanine (T380A) results in a ~40-fold loss in catalytic efficiency, highlighting its critical role in positioning the substrate. nih.govnih.gov
Tyr-420Forms hydrogen bonds with the inhibitor backbone and provides hydrophobic interactions with the valine side chain.Mutation of this residue significantly reduces catalytic efficiency, confirming its importance in P5 recognition. nih.govnih.gov

These structural findings, made possible by studying inhibitors that mimic the Ac-VDVAD-pNA substrate, provide a clear, atomic-level explanation for caspase-2's substrate preference. This detailed understanding is crucial for the rational design of highly specific caspase-2 inhibitors and probes, which are essential tools for future research into its distinct biological roles.

Role in Understanding Complex Proteolytic Networks

Caspases function within intricate and interconnected proteolytic networks that regulate cellular fate. researchgate.net Initiator caspases (like caspase-2, -8, and -9) are activated by specific stimuli and in turn activate executioner caspases (caspase-3, -6, and -7), which dismantle the cell by cleaving hundreds of protein substrates. thermofisher.comresearchgate.netnih.gov Ac-VDVAD-pNA serves as a tool to probe the activation of the caspase-2 branch of this network.

However, the aforementioned substrate promiscuity complicates the mapping of these pathways. The observation that executioner caspases can cleave the "caspase-2 specific" VDVAD sequence demonstrates a significant overlap in the substrate specificities of initiator and executioner caspases. frontiersin.org This finding challenges a simplistic linear model of caspase cascades and suggests a more complex network with feedback loops and redundant substrate cleavage. researchgate.net

Q & A

Q. What are the optimal assay conditions for using Ac-VDVAD-pNA in caspase-2 activity studies?

  • Methodological Answer: Ac-VDVAD-pNA is a colorimetric substrate with a caspase-2-specific cleavage site. Optimal conditions include:
  • pH 7.0 : Ensures proper enzyme-substrate interaction, as the net charge of Ac-VDVAD-pNA is -2 at this pH, aligning with caspase-2's active site .
  • Km Value : Use substrate concentrations near the reported Km of 53 µM to balance sensitivity and saturation effects .
  • Temperature : Standard incubation at 37°C for mammalian enzyme studies.
  • Detection : Monitor absorbance at 405 nm post-cleavage to quantify p-nitroaniline (pNA) release. Include negative controls (e.g., caspase-2 inhibitors) to validate specificity .

Q. How should Ac-VDVAD-pNA be stored to maintain stability, and what are the consequences of improper storage?

  • Methodological Answer:
  • Storage : Store lyophilized Ac-VDVAD-pNA at -20°C in airtight, light-protected containers to prevent hydrolysis and degradation .
  • Reconstitution : Use sterile, deionized water or assay buffer. Aliquot working solutions to avoid repeated freeze-thaw cycles.
  • Consequences of Improper Storage : Degradation reduces substrate purity (<95%), leading to inconsistent cleavage rates, elevated background noise, and unreliable kinetic data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed Km values for Ac-VDVAD-pNA across different experimental setups?

  • Methodological Answer: Discrepancies in Km (e.g., deviations from 53 µM) may arise from:
  • Buffer Composition : Variations in ionic strength (e.g., NaCl concentration) or divalent cations (e.g., Ca²⁺) can alter enzyme kinetics. Standardize buffer systems across studies .
  • Substrate Purity : Verify purity via HPLC (≥95% recommended). Impurities from synthesis (e.g., truncated peptides) compete for caspase-2 binding, skewing Km .
  • Enzyme Source : Recombinant vs. tissue-derived caspase-2 may exhibit differing kinetics. Validate enzyme activity using a reference substrate .

Q. What strategies mitigate interference from trifluoroacetate (TFA) in colorimetric assays using Ac-VDVAD-pNA?

  • Methodological Answer: TFA (from the salt formulation) can interfere due to its high polarity and acidity:
  • Chromatographic Separation : Pre-incubate samples with reversed-phase cartridges to remove excess TFA before analysis .
  • Buffer Adjustment : Neutralize TFA's acidity by adding 1–5 mM HEPES (pH 7.0–7.4) to maintain assay pH .
  • Control Experiments : Compare TFA-containing vs. alternative salt forms (e.g., HCl, HAc) to isolate TFA-specific effects .

Q. How does the choice of salt form (TFA vs. HCl or HAc) impact the solubility and functionality of Ac-VDVAD-pNA in enzymatic assays?

  • Methodological Answer:
  • Solubility : TFA salts enhance aqueous solubility due to strong ion-dipole interactions, but HCl/HAc forms may precipitate at high concentrations. Test solubility thresholds for each salt in target buffers .
  • Functionality : TFA can inhibit caspase-2 at high concentrations (>10 mM). Use lower TFA concentrations (≤1 mM) or switch to HAc/HCl salts if enzyme inhibition is observed .
  • Validation : Cross-validate kinetic parameters (e.g., Vmax, Km) across salt forms to ensure substrate integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.